molecular formula C21H18N4O2 B2587695 1-(4-甲基苄基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941908-41-4

1-(4-甲基苄基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

货号 B2587695
CAS 编号: 941908-41-4
分子量: 358.401
InChI 键: RTFUBHRUAUWHRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuropharmacology: NMDA Receptor Antagonism

F2437-0247: has been identified as a potent antagonist of the NMDA receptor, a subtype of glutamate receptor in the brain . This application is significant in neuropharmacological research for the development of treatments for neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain. The compound’s ability to selectively inhibit NMDA receptors can help in understanding the role of these receptors in neurodegenerative diseases and in designing drugs that can modulate synaptic plasticity without causing significant side effects.

Analgesic Research: Pain Management

The analgesic properties of F2437-0247 stem from its NMDA receptor antagonism, which is a promising target for pain management strategies . Research into this application could lead to the development of new classes of painkillers that are more effective and have fewer risks of addiction and tolerance compared to opioids. This compound could be instrumental in creating medications for chronic pain conditions, including neuropathic pain and fibromyalgia.

Psychiatric Disorder Treatment: Schizophrenia and Depression

In psychiatric research, F2437-0247 ’s action on NMDA receptors offers a potential therapeutic pathway for treating disorders like schizophrenia and major depressive disorder . NMDA receptor modulators are being explored for their ability to improve symptoms such as cognitive dysfunction and negative mood states. This compound could contribute to the development of novel antipsychotic and antidepressant medications with improved efficacy and safety profiles.

Neuroprotection: Stroke and Traumatic Brain Injury

The neuroprotective effects of F2437-0247 are relevant in the context of acute neurological events like stroke and traumatic brain injury . By inhibiting overactivation of NMDA receptors, which is associated with neuronal damage and death, this compound could be used to mitigate the effects of excitotoxicity. Research in this area could lead to treatments that reduce the long-term impact of these conditions on brain function.

Addiction Medicine: Substance Abuse Treatment

F2437-0247: may have applications in addiction medicine, particularly in the treatment of substance abuse disorders . NMDA receptors play a role in the reward circuitry of the brain, and their modulation could alter the reinforcing effects of addictive substances. This line of research could yield new approaches to managing addiction and preventing relapse.

Developmental Biology: Neural Development

The role of NMDA receptors in neural development makes F2437-0247 a candidate for research in developmental biology . Understanding how NMDA receptor activity influences neural circuit formation and plasticity could have implications for developmental disorders and could inform strategies to promote healthy brain development.

Pharmacokinetics: Drug Delivery and Absorption

The bioavailability and brain penetration characteristics of F2437-0247 are crucial for its pharmacokinetic studies . Research in this field would focus on how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for designing dosage forms and delivery systems that maximize the therapeutic potential of the compound.

属性

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-6-8-16(9-7-15)13-24-18-5-3-11-23-19(18)20(26)25(21(24)27)14-17-4-2-10-22-12-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUBHRUAUWHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。